5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, an oxadiazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials. Its unique properties may contribute to the development of advanced polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-((2R,4R)-4-Hydroxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-((2R,4R)-4-Aminopyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to different properties and applications.
Biological Activity
5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, recognized for its diverse biological activities. The oxadiazole ring structure, characterized by two nitrogen atoms and one oxygen atom in a five-membered ring, contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H14ClN3O2 with a molecular weight of 219.66 g/mol. The compound features a pyrrolidine moiety that enhances its biological profile.
Anticancer Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of various human cancer cell lines. Notably:
- In vitro Studies : Compounds similar to this compound have been evaluated against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines using MTT assays. Results indicated promising anticancer activity with IC50 values in the low micromolar range .
Antibacterial Activity
The compound has shown dual activity as both an antibacterial and anticancer agent. Its interaction with bacterial proteins suggests potential applications in treating infections alongside cancer .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example:
- Multi-target Inhibition : The compound acts as a multi-target inhibitor of enzymes involved in the arachidonic acid cascade, including cyclooxygenase and lipoxygenase pathways. This multi-target approach may provide advantages in managing inflammatory disorders .
The biological activity of this compound can be attributed to its ability to bind to specific proteins involved in critical cell signaling pathways related to apoptosis and proliferation. Molecular docking studies suggest that this compound interacts favorably with these targets, enhancing its therapeutic potential .
Research Findings and Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:
Properties
Molecular Formula |
C8H14ClN3O2 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-[(2R,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-6(12-2)4-9-7;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
QAPVWSVGUWCSFM-ZJLYAJKPSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2C[C@H](CN2)OC.Cl |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)OC.Cl |
Origin of Product |
United States |
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